molecular formula C10H9BrO3 B13925662 2-Bromo-4-cyclopropoxybenzoic acid

2-Bromo-4-cyclopropoxybenzoic acid

Cat. No.: B13925662
M. Wt: 257.08 g/mol
InChI Key: DBCVVLGKDKHCED-UHFFFAOYSA-N
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Description

2-Bromo-4-cyclopropoxybenzoic acid is a substituted benzoic acid derivative featuring a bromine atom at the 2-position and a cyclopropoxy group (-O-cyclopropyl) at the 4-position of the aromatic ring. This compound is of interest in medicinal and synthetic chemistry due to the unique steric and electronic effects imparted by the cyclopropoxy group, which may influence reactivity, binding affinity, and metabolic stability.

Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

2-bromo-4-cyclopropyloxybenzoic acid

InChI

InChI=1S/C10H9BrO3/c11-9-5-7(14-6-1-2-6)3-4-8(9)10(12)13/h3-6H,1-2H2,(H,12,13)

InChI Key

DBCVVLGKDKHCED-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-cyclopropoxybenzoic acid typically involves the bromination of 4-cyclopropoxybenzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent like acetic acid or chloroform and are conducted at elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of 2-Bromo-4-cyclopropoxybenzoic acid may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-cyclopropoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of hydroxy derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-Bromo-4-cyclopropoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyclopropoxybenzoic acid involves its interaction with molecular targets through its functional groups. The bromine atom and cyclopropoxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular processes, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on benzoic acid derivatives with substituents at the 2- and 4-positions, emphasizing functional group variations. Key compounds include 2-Bromo-4-mercaptobenzoic acid (CAS 7041-50-1, from ) and other analogs (e.g., 4-methoxy or 4-chloro derivatives). Below is a detailed analysis:

Structural and Physicochemical Properties

Property 2-Bromo-4-cyclopropoxybenzoic Acid (Theoretical) 2-Bromo-4-mercaptobenzoic Acid
Molecular Formula C₁₀H₉BrO₃ C₇H₅BrO₂S
Molecular Weight ~257.09 g/mol 233.08 g/mol
Substituent Effects Cyclopropoxy: Ether group with ring strain, moderate electron-withdrawing effect. Mercapto (-SH): Strongly acidic, nucleophilic, prone to oxidation.
Solubility Likely low in water; higher in organic solvents due to hydrophobic cyclopropoxy group. Moderate solubility in polar solvents (e.g., DMSO) due to -SH group .
Acidity (pKa) Carboxylic acid pKa ~2-3; cyclopropoxy group minimally affects acidity. Carboxylic acid pKa ~2-3; -SH group pKa ~8-10, enabling dual acidity .

Biological Activity

2-Bromo-4-cyclopropoxybenzoic acid is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key enzymes involved in cellular signaling pathways. Its unique structure, featuring a bromine atom and a cyclopropoxy group attached to a benzoic acid moiety, contributes to its reactivity and interaction with biological systems.

  • Molecular Formula : C11_{11}H9_{9}BrO2_2
  • Molecular Weight : Approximately 241.08 g/mol
  • CAS Number : [Not specified in the search results]

2-Bromo-4-cyclopropoxybenzoic acid primarily acts as a selective inhibitor of mitogen-activated protein kinase (MEK), which plays a crucial role in the MAPK signaling pathway. This pathway is vital for cell proliferation and survival, making MEK inhibitors promising candidates for cancer therapy. By inhibiting MEK, this compound can disrupt abnormal cell signaling associated with various proliferative diseases, including cancer and psoriasis .

Biological Activity and Case Studies

Recent studies have highlighted the biological activity of 2-Bromo-4-cyclopropoxybenzoic acid:

  • Inhibition of MEK Activity :
    • The compound has been shown to inhibit MEK activity effectively, leading to reduced cell proliferation in cancer cell lines. This inhibition can reverse the transformed phenotype of certain cell types, as evidenced by their reduced ability to grow in an anchorage-independent manner .
  • Potential Therapeutic Applications :
    • The specificity of 2-Bromo-4-cyclopropoxybenzoic acid as a MEK inhibitor suggests its utility in targeted therapies aimed at modulating specific signaling pathways within cells. Ongoing research is focused on understanding its pharmacokinetics and toxicity profiles to evaluate its therapeutic potential further.
  • Comparative Studies :
    • Comparative analysis with structurally similar compounds reveals that variations in substituent groups can significantly influence biological activity. For instance, compounds such as 3-Bromo-4-cyclopropylbenzoic acid demonstrate similar but distinct inhibitory effects on MEK, suggesting that slight structural modifications can lead to different therapeutic outcomes.

Data Table: Structural Comparisons

Compound NameCAS NumberSimilarity IndexKey Features
2-Bromo-4-cyclopropoxybenzoic acid[Not specified]N/ASelective MEK inhibitor
3-Bromo-4-cyclopropylbenzoic acid1131622-50-80.95Similar brominated structure
Methyl 3-bromo-4-cyclopropylbenzoate1131622-50-80.93Ester derivative
4-Bromo-2-(trifluoromethoxy)benzoic acid509142-48-70.92Contains trifluoromethoxy group

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